molecular formula C15H13NO3 B2792693 2-[(4-Acetylphenyl)amino]benzoic acid CAS No. 23600-82-0

2-[(4-Acetylphenyl)amino]benzoic acid

Cat. No.: B2792693
CAS No.: 23600-82-0
M. Wt: 255.273
InChI Key: QYOXABROWSLTCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Acetylphenyl)amino]benzoic acid is an organic compound with the molecular formula C15H13NO3 It is a derivative of benzoic acid, where the amino group is substituted with a 4-acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Acetylphenyl)amino]benzoic acid typically involves the following steps:

    Nitration of Acetophenone: Acetophenone is nitrated to form 4-nitroacetophenone.

    Reduction: The nitro group in 4-nitroacetophenone is reduced to form 4-aminoacetophenone.

    Coupling Reaction: 4-aminoacetophenone is then coupled with benzoic acid under acidic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Acetylphenyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Acylation can be carried out using acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of 2-[(4-Carboxyphenyl)amino]benzoic acid.

    Reduction: Formation of 2-[(4-Hydroxyphenyl)amino]benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(4-Acetylphenyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-Acetylphenyl)amino]benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: A precursor in the synthesis of folic acid.

    4-Acetylaminobenzoic acid: Similar structure but with an acetyl group on the amino nitrogen.

    2-Aminobenzoic acid:

Uniqueness

2-[(4-Acetylphenyl)amino]benzoic acid is unique due to the presence of both an acetyl group and an amino group on the benzoic acid scaffold. This dual functionality allows for diverse chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

2-(4-acetylanilino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10(17)11-6-8-12(9-7-11)16-14-5-3-2-4-13(14)15(18)19/h2-9,16H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOXABROWSLTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.